Methylmethionine sulfonium chloride

Catalog No.
S535218
CAS No.
1115-84-0
M.F
C6H14NO2S.Cl
C6H14ClNO2S
M. Wt
199.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylmethionine sulfonium chloride

CAS Number

1115-84-0

Product Name

Methylmethionine sulfonium chloride

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride

Molecular Formula

C6H14NO2S.Cl
C6H14ClNO2S

Molecular Weight

199.70 g/mol

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1

InChI Key

MYGVPKMVGSXPCQ-JEDNCBNOSA-N

SMILES

C[S+](C)CCC(C(=O)O)N.[Cl-]

Solubility

Soluble in water; Insoluble in fat
Soluble (in ethanol)

Synonyms

Chloride, Methionine Methylsulfonium, Chloride, Methylmethioninesulfonium, Methionine Methylsulfonium Chloride, Methylmethionine, Methylmethionine Sulfonium Chloride, Methylmethioninesulfonium Chloride, Methylsulfonium Chloride, Methionine, S Methylmethionine, S-Methylmethionine, Sulfonium, ((3S)-3-Amino-3-Carboxypropyl)Dimethyl-, Inner Salt, Vitamin U

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.[Cl-]

Isomeric SMILES

C[S+](C)CC[C@@H](C(=O)O)N.[Cl-]

Description

The exact mass of the compound Methylmethionine sulfonium chloride is 199.0434 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water; insoluble in fatsoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Gastrointestinal Health

One of the most studied areas of MMSC research is its effect on gastrointestinal health. Early research suggested MMSC might promote healing of peptic ulcers. Studies have shown it may stimulate mucus production and protect the stomach lining, potentially aiding ulcer healing []. However, more recent and robust clinical trials are needed to confirm these findings []. MMSC is also being investigated for its role in other gastrointestinal conditions like colitis and gastritis, but research in this area is limited [].

Other Potential Applications

Beyond gastrointestinal health, some scientific research suggests MMSC may have other potential applications:

  • Anti-obesity effects: Studies on cell lines suggest MMSC might play a role in regulating fat cell differentiation, potentially impacting obesity development []. However, further research is needed to understand its effectiveness in humans.
  • Other effects: Additional research areas include investigating MMSC's potential effects on wound healing and diabetes, but these areas are in the early stages of exploration [, ].

Methylmethionine sulfonium chloride, also known as S-methylmethionine sulfonium chloride, is a derivative of the amino acid methionine. It has the chemical formula C6H14ClNO2SC_6H_{14}ClNO_2S and is characterized by its sulfonium functional group, which plays a crucial role in various biological processes. This compound is often referred to as "vitamin U," although it does not meet the strict criteria to be classified as a vitamin. It is predominantly found in green vegetables and has been associated with health benefits, particularly in gastrointestinal health .

Dimethyl sulfideC2H6SC_2H_6SDegradation product of methylmethionine sulfonium chloride

Uniqueness of Methylmethionine Sulfonium Chloride

Methylmethionine sulfonium chloride stands out due to its specific role as a methyl donor and its unique biosynthetic pathway from methionine. Unlike other similar compounds, it is particularly abundant in plants and has been linked to specific health benefits related to gastrointestinal health. Its potential applications in both pharmaceuticals and cosmetics further enhance its significance within this class of compounds.

Methylmethionine sulfonium chloride exhibits various biological activities:

  • Gastrointestinal Health: It has been used to promote healing in gastric ulcers and is thought to assist in reducing inflammation in the gastrointestinal tract .
  • Cell Proliferation: Recent studies have shown that derivatives of this compound can enhance cell proliferation and protect against ultraviolet radiation damage .
  • Antioxidant Properties: The compound may help mitigate oxidative stress by regulating nitric oxide levels in biological systems .

Methylmethionine sulfonium chloride has several applications:

  • Pharmaceuticals: It is used in formulations aimed at treating gastrointestinal disorders such as peptic ulcers and gastritis .
  • Cosmetics: Due to its skin-protective effects, derivatives of this compound are being investigated for use in cosmetic products .
  • Agriculture: Its role as a precursor for dimethylsulfoniopropionate (a compound involved in plant stress responses) highlights its potential agricultural applications .

Studies on methylmethionine sulfonium chloride indicate interactions with various biological molecules:

  • Nitric Oxide Regulation: Research has demonstrated that this compound can influence nitric oxide levels, which are crucial for numerous physiological processes .
  • Cellular Interactions: In vitro studies have shown that it can enhance the proliferation of human dermal fibroblasts and keratinocytes, suggesting its role in skin health and repair mechanisms .

Several compounds share structural or functional similarities with methylmethionine sulfonium chloride:

Compound NameChemical FormulaKey Features
MethionineC5H11NO2SC_5H_{11}NO_2SPrecursor to methylmethionine sulfonium chloride
DimethylsulfoniopropionateC5H10O2SC_5H_{10}O_2SOsmolyte involved in plant stress responses
S-AdenosylmethionineC15H19N5O7SC_{15}H_{19}N_5O_7SMethyl donor involved in various bio

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White crystalline powder;; characteristic cabbage taste and aroma

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

199.0433776 g/mol

Monoisotopic Mass

199.0433776 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G9CUR2204U

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 115 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 114 of 115 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vitamins

ATC Code

A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BX - Other drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BX04 - Methiosulfonium chloride

Pictograms

Irritant

Irritant

Other CAS

1115-84-0

Wikipedia

Methylmethionine chloride

Use Classification

Food additives -> Flavoring Agents

Dates

Modify: 2023-07-15
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2: Cohen H, Hacham Y, Panizel I, Rogachev I, Aharoni A, Amir R. Repression of CYSTATHIONINE γ-SYNTHASE in Seeds Recruits the S-Methylmethionine Cycle. Plant Physiol. 2017 Jul;174(3):1322-1333. doi: 10.1104/pp.17.00579. Epub 2017 May 23. PubMed PMID: 28536103; PubMed Central PMCID: PMC5490928.
3: Cohen H, Salmon A, Tietel Z, Hacham Y, Amir R. The relative contribution of genes operating in the S-methylmethionine cycle to methionine metabolism in Arabidopsis seeds. Plant Cell Rep. 2017 May;36(5):731-743. doi: 10.1007/s00299-017-2124-1. Epub 2017 Mar 13. PubMed PMID: 28289884.
4: Kim KT, Kim JS, Kim MH, Park JH, Lee JY, Lee W, Min KK, Song MG, Choi CY, Kim WS, Oh HK, Kim DD. Effect of Enhancers on in vitro and in vivo Skin Permeation and Deposition of S-Methyl-(L)-Methionine. Biomol Ther (Seoul). 2017 Jul 1;25(4):434-440. doi: 10.4062/biomolther.2016.254. PubMed PMID: 28274096; PubMed Central PMCID: PMC5499623.
5: Song JH, Lee HR, Shim SM. Determination of S-methyl-L-methionine (SMM) from Brassicaceae Family Vegetables and Characterization of the Intestinal Transport of SMM by Caco-2 Cells. J Food Sci. 2017 Jan;82(1):36-43. doi: 10.1111/1750-3841.13556. Epub 2016 Nov 24. PubMed PMID: 27883364.
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8: Kim WS, Seo HM, Kim WK, Choi JS, Kim I, Sung JH. The Photoprotective Effect of S-Methylmethionine Sulfonium in Skin. Int J Mol Sci. 2015 Jul 28;16(8):17088-100. doi: 10.3390/ijms160817088. PubMed PMID: 26225962; PubMed Central PMCID: PMC4581185.
9: Gezginci-Oktayoglu S, Turkyilmaz IB, Ercin M, Yanardag R, Bolkent S. Vitamin U has a protective effect on valproic acid-induced renal damage due to its anti-oxidant, anti-inflammatory, and anti-fibrotic properties. Protoplasma. 2016 Jan;253(1):127-35. doi: 10.1007/s00709-015-0796-3. Epub 2015 Mar 24. PubMed PMID: 25802006.
10: Tunali S, Kahraman S, Yanardag R. Vitamin U, a novel free radical scavenger, prevents lens injury in rats administered with valproic acid. Hum Exp Toxicol. 2015 Sep;34(9):904-10. doi: 10.1177/0960327114561665. Epub 2014 Dec 9. PubMed PMID: 25504687.
11: Frank A, Cohen H, Hoffman D, Amir R. Methionine and S-methylmethionine exhibit temporal and spatial accumulation patterns during the Arabidopsis life cycle. Amino Acids. 2015 Mar;47(3):497-510. doi: 10.1007/s00726-014-1881-1. Epub 2014 Dec 10. PubMed PMID: 25488426.
12: Morisaki A, Yamada N, Yamanaka S, Matsui K. Dimethyl sulfide as a source of the seaweed-like aroma in cooked soybeans and correlation with its precursor, S-methylmethionine (vitamin U). J Agric Food Chem. 2014 Aug 20;62(33):8289-94. doi: 10.1021/jf501614j. Epub 2014 Aug 12. PubMed PMID: 25090616.
13: Juhász C, Dwivedi S, Kamson DO, Michelhaugh SK, Mittal S. Comparison of amino acid positron emission tomographic radiotracers for molecular imaging of primary and metastatic brain tumors. Mol Imaging. 2014;13. doi: 10.2310/7290.2014.00015. Review. PubMed PMID: 24825818; PubMed Central PMCID: PMC4199087.
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19: Flores-Mireles AL, Eberhard A, Winans SC. Agrobacterium tumefaciens can obtain sulphur from an opine that is synthesized by octopine synthase using S-methylmethionine as a substrate. Mol Microbiol. 2012 Jun;84(5):845-56. doi: 10.1111/j.1365-2958.2012.08061.x. Epub 2012 May 2. PubMed PMID: 22486934; PubMed Central PMCID: PMC3359404.
20: Lee NY, Park KY, Min HJ, Song KY, Lim YY, Park J, Kim BJ, Kim MN. Inhibitory Effect of Vitamin U (S-Methylmethionine Sulfonium Chloride) on Differentiation in 3T3-L1 Pre-adipocyte Cell Lines. Ann Dermatol. 2012 Feb;24(1):39-44. doi: 10.5021/ad.2012.24.1.39. Epub 2012 Feb 2. PubMed PMID: 22363154; PubMed Central PMCID: PMC3283849.

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